molecular formula C7H5Cl2NO2 B1661944 2,6-Dichloro-3-nitrotoluene CAS No. 29682-46-0

2,6-Dichloro-3-nitrotoluene

Cat. No.: B1661944
CAS No.: 29682-46-0
M. Wt: 206.02 g/mol
InChI Key: WBNZUUIFTPNYRN-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrotoluene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

It’s known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Mode of Action

2,6-Dichloro-3-nitrotoluene undergoes hydrogenation catalyzed by Platinum nanoparticles to form amines . This suggests that the compound interacts with its targets through a hydrogenation process, which involves the addition of hydrogen (H2) to the compound. The resulting amines can then interact with other molecules in the system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s recommended to store the compound in a cool, dry, and well-ventilated place . Exposure to dust should be avoided, and appropriate exhaust ventilation should be provided when handling the product . These precautions suggest that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and exposure to air.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitrotoluene can be synthesized through the nitration of 2,6-dichlorotoluene. The nitration process involves the reaction of 2,6-dichlorotoluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitrotoluene undergoes various chemical reactions, including reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,6-Dichloro-3-nitrotoluene is unique due to the specific positions of the chlorine atoms and the nitro group on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of chlorine atoms at the 2 and 6 positions makes it more susceptible to nucleophilic aromatic substitution compared to its isomers .

Properties

IUPAC Name

1,3-dichloro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNZUUIFTPNYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183842
Record name 2,6-Dichloro-3-nitrotoluene
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29682-46-0
Record name 1,3-Dichloro-2-methyl-4-nitrobenzene
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Record name 2,6-Dichloro-3-nitrotoluene
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Record name 29682-46-0
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Record name 2,6-Dichloro-3-nitrotoluene
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Record name 2,6-dichloro-3-nitrotoluene
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Record name 2,6-DICHLORO-3-NITROTOLUENE
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Synthesis routes and methods

Procedure details

To 2,6-dichlorotoluene (200 g) is added dropwise fuming nitric acid (d=1.52, 206 ml) at 25° to 30° C. After stirring for 30 minutes at room temperature, the mixture is poured into ice-water, extracted with diethyl ether, and the extract is washed with an aqueous sodium hydrogen carbonate solution and then dried. The solvent is distilled off under reduced pressure to give 2,6-dichloro-3-nitrotoluene as yellow crystals (253.2 g).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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